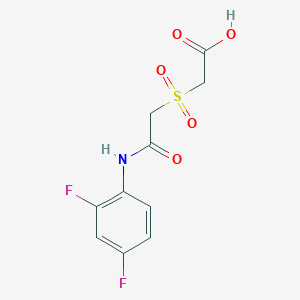
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Übersicht
Beschreibung
The compound "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" is a chemical entity that appears to be related to the class of sulfur-nitrogen compounds and sulfonates, which are characterized by the presence of a sulfonyl group attached to an acetic acid moiety. This compound is not directly mentioned in the provided papers, but the papers do discuss related sulfur-containing compounds and their reactivity, which can provide insights into the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds is detailed in the first paper, where the authors report the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives . Although the compound of interest is not directly synthesized in these studies, the methodologies described could potentially be adapted for its synthesis. For example, the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations, as mentioned in the second paper, could be a relevant technique for introducing the sulfonyl group into aromatic systems . Additionally, the one-pot synthesis approach for difluoro(organylsulfinyl)acetic acid esters described in the fifth paper might offer a pathway to synthesize the difluoroanilino moiety of the target compound .
Molecular Structure Analysis
The molecular structure of the compound "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" would likely exhibit characteristics similar to those of the sulfur-nitrogen compounds discussed in the first paper. These compounds show extensive electron delocalization and planar nitrogen atoms, which could influence the reactivity and stability of the compound . The molecular structure would also be influenced by the electron-withdrawing effects of the difluoro groups on the aniline moiety.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and difluoroanilino groups. The sulfonyl group is a good leaving group, which could facilitate nucleophilic substitution reactions. The difluoroanilino group could undergo electrophilic aromatic substitution, as suggested by the Friedel-Crafts alkylation reactions catalyzed by trifluoromethanesulfonic acid . The acid-mediated sulfonylation of allenylphosphine oxides discussed in the fourth paper could also provide insights into potential reactions involving the sulfonyl group of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" would be influenced by its functional groups. The presence of the sulfonyl group would likely increase the compound's acidity and polarity, affecting its solubility in various solvents. The difluoro groups would contribute to the compound's lipophilicity and could affect its electronic properties. The dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents, as studied in the third paper, could provide a comparative basis for understanding the acid strength and solvation effects of the compound . The transformation of sulfoxide intermediates into sulfides and sulfones, as demonstrated in the fifth paper, could also be relevant for understanding the oxidation states and potential modifications of the sulfonyl group in the compound .
Wissenschaftliche Forschungsanwendungen
Environmental Research Applications
Research involving perfluorochemicals (PFCs) such as 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid has predominantly focused on environmental studies. Studies have explored the presence and quantification of PFCs in various environmental matrices, such as sediments and sludge. For instance, Higgins et al. (2005) developed a quantitative analytical method for detecting PFCs in sediments and sludge, highlighting the environmental prevalence of these compounds, including substances that can transform into perfluorooctane sulfonate (PFOS) (Higgins et al., 2005).
Urban Watershed Contamination
Another research angle involves characterizing the occurrence and sources of PFCs in urban watersheds. For example, Nguyen et al. (2011) conducted a study in Singapore's Marina catchment, identifying various PFC compounds including transformation products of N-ethyl and N-methyl perfluorooctanesulfonamido acetic acid (Nguyen, Reinhard, & Karina, 2011).
Organic Chemistry and Synthesis
In the field of organic chemistry, there is considerable interest in the synthesis and application of compounds containing sulfonyl groups, similar to 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid. For instance, Indumathi et al. (2010) discussed the synthesis of highly substituted thienothiopyrans, involving sulfonyl compounds in a domino annulation process (Indumathi, Perumal, & Menéndez, 2010).
Analytical Chemistry Applications
In analytical chemistry, there's a focus on developing methods for the detection and quantification of related compounds. For example, Shivhare et al. (1991) described a method for determining 2,4-dichlorophenoxy acetic acid in various samples, which demonstrates the broader application of related compound detection techniques (Shivhare, Raju, & Gupta, 1991).
Health and Exposure Studies
Health and exposure studies also utilize this class of compounds. For instance, Calafat et al. (2007) measured concentrations of various PFCs, including related sulfonyl-acetic acid compounds, in the U.S. population, highlighting widespread exposure (Calafat et al., 2007).
Eigenschaften
IUPAC Name |
2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO5S/c11-6-1-2-8(7(12)3-6)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZHRSLHSHDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167714 | |
| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338793-84-3 | |
| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



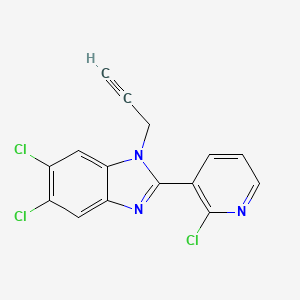
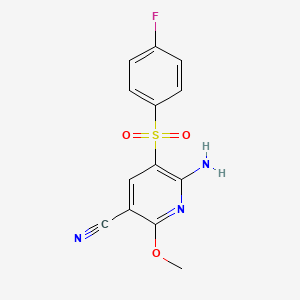

![6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile](/img/structure/B3035910.png)
![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)

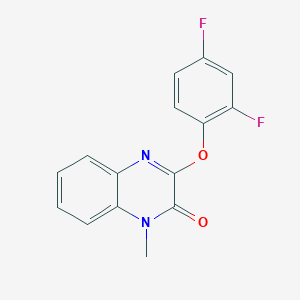
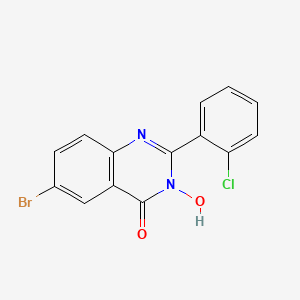

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3035922.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl Cyclopropanecarboxylate](/img/structure/B3035923.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate](/img/structure/B3035924.png)
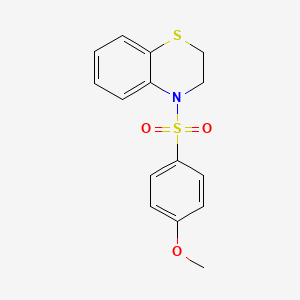
![4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether](/img/structure/B3035929.png)